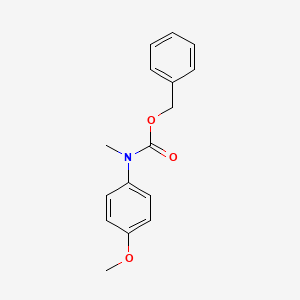
Benzyl (4-methoxyphenyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-methoxyphenyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a methyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-methoxyphenyl)(methyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-methoxyphenyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl (4-methoxyphenyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Benzyl (4-methoxyphenyl)(methyl)carbamate involves the formation of stable carbamate bonds with amines. This stability allows the compound to protect amine groups during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved include the selective protection and deprotection of amine groups in complex organic molecules .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the methoxyphenyl group.
Methyl carbamate: Lacks both the benzyl and methoxyphenyl groups.
Phenyl carbamate: Contains a phenyl group instead of a methoxyphenyl group.
Uniqueness: Benzyl (4-methoxyphenyl)(methyl)carbamate is unique due to the presence of both benzyl and methoxyphenyl groups, which provide distinct chemical properties and reactivity. This combination allows for selective protection and deprotection of amine groups, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-(4-methoxyphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H17NO3/c1-17(14-8-10-15(19-2)11-9-14)16(18)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
YKAVPJGVHCBLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















